1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound is a dihydropyridine-3-carboxamide derivative characterized by:
- A 2-chlorophenylmethyl group at position 1 of the pyridine ring.
- A 2,6-dimethylphenyl substituent on the amide nitrogen.
- A 6-oxo-1,6-dihydropyridine backbone, which is a partially saturated pyridine ring with a ketone at position 6.
Dihydropyridine derivatives are often explored for their bioactivity, including calcium channel modulation or kinase inhibition, depending on substituents .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-6-5-7-15(2)20(14)23-21(26)17-10-11-19(25)24(13-17)12-16-8-3-4-9-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWLXZVIRVBAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences
The compound 1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338783-43-0) serves as a relevant analogue for comparison .
| Feature | Target Compound | Evidence Compound (CAS 338783-43-0) |
|---|---|---|
| Chlorophenyl Position | 2-chlorophenylmethyl (ortho-substitution) | 4-chlorophenylmethyl (para-substitution) |
| Amide Substituent | 2,6-Dimethylphenyl (aromatic, lipophilic) | 2-(Dimethylamino)ethyl (aliphatic, polar, basic) |
| Molecular Formula | Likely C₂₁H₁₈ClN₂O₂ (estimated) | C₁₇H₂₀ClN₃O₂ |
| Nitrogen Content | 2 N atoms (pyridine + amide) | 3 N atoms (pyridine + amide + dimethylamino) |
Physicochemical Properties
Functional Implications
Chlorophenyl Position
- Ortho (2-chloro) vs. The 4-chloro substituent allows for unhindered electronic effects on the pyridine ring, possibly enhancing resonance stabilization .
Amide Substituent
- 2,6-Dimethylphenyl (Target):
- Enhances lipophilicity , favoring membrane permeability but reducing aqueous solubility.
- Engages in π-π stacking with aromatic residues in target proteins.
- 2-(Dimethylamino)ethyl (Evidence Compound): Introduces basic character (pKa ~13.3), improving solubility in acidic environments. May participate in hydrogen bonding or ionic interactions with biological targets.
Pharmacological Considerations
- Target Compound: The bulky 2,6-dimethylphenyl group may limit binding to shallow protein pockets but improve metabolic stability due to reduced oxidative metabolism.
- Evidence Compound: The dimethylaminoethyl group could enhance interactions with charged or polar regions of enzymes or receptors, such as ATP-binding pockets in kinases .
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